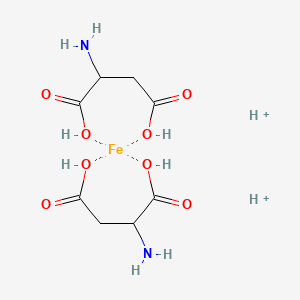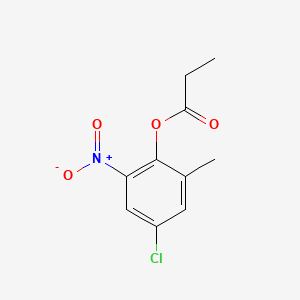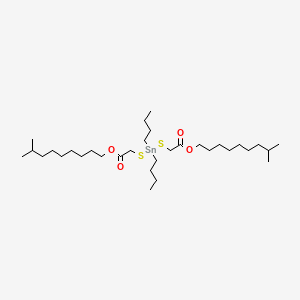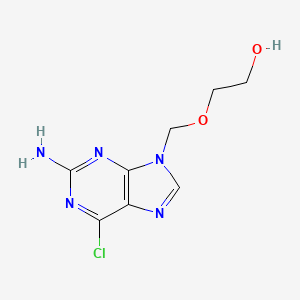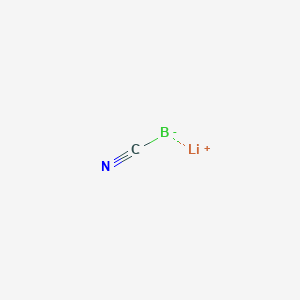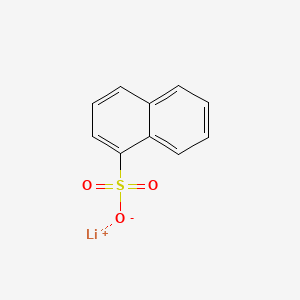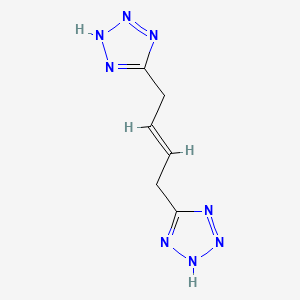
5,5'-(But-2-ene-1,4-diyl)bis-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is a compound with the molecular formula C6H8N8. It is a bistetrazole derivative, characterized by the presence of two tetrazole rings connected by a but-2-ene-1,4-diyl linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dibromo-2-butene with sodium azide, followed by cyclization to form the tetrazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures are in place due to the potentially hazardous nature of the reagents and intermediates involved .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its energetic properties.
Reduction: Reduction reactions can modify the tetrazole rings, leading to different derivatives.
Substitution: The tetrazole rings can undergo substitution reactions with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds .
Applications De Recherche Scientifique
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of high-energy materials and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole rings can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and stability, making it suitable for specific applications in materials science and medicine .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis-1H-tetrazole: Similar in structure but with an ethene linker instead of butene.
5,5’-(1,4-Phenylene)bis-1H-tetrazole: Contains a phenylene linker, offering different electronic properties.
5,5’-(Methane-1,1-diyl)bis-1H-tetrazole: Features a methane linker, resulting in different steric and electronic effects.
Uniqueness
5,5’-(But-2-ene-1,4-diyl)bis-1H-tetrazole is unique due to its butene linker, which provides specific steric and electronic properties that can influence its reactivity and stability. This makes it particularly suitable for applications requiring high-energy materials and specific coordination chemistry .
Propriétés
Numéro CAS |
83721-35-1 |
|---|---|
Formule moléculaire |
C6H8N8 |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
5-[(E)-4-(2H-tetrazol-5-yl)but-2-enyl]-2H-tetrazole |
InChI |
InChI=1S/C6H8N8/c1(3-5-7-11-12-8-5)2-4-6-9-13-14-10-6/h1-2H,3-4H2,(H,7,8,11,12)(H,9,10,13,14)/b2-1+ |
Clé InChI |
HFEJGPOJWWISRP-OWOJBTEDSA-N |
SMILES isomérique |
C(/C=C/CC1=NNN=N1)C2=NNN=N2 |
SMILES canonique |
C(C=CCC1=NNN=N1)C2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
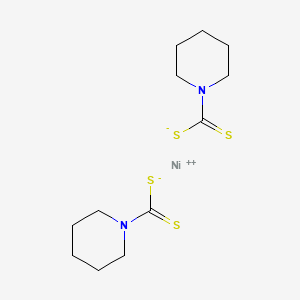


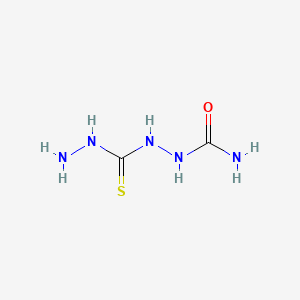


![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
